Adipic acid 3-hexyne-1,6-diyl ester

Description

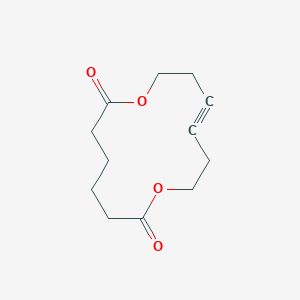

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

1,8-dioxacyclotetradec-11-yne-2,7-dione |

InChI |

InChI=1S/C12H16O4/c13-11-7-3-4-8-12(14)16-10-6-2-1-5-9-15-11/h3-10H2 |

InChI Key |

PYMGOZLGCMVUPF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)OCCC#CCCOC(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for Adipic Acid 3 Hexyne 1,6 Diyl Ester

Esterification Reactions with Alkynediols

The direct synthesis of Adipic acid 3-hexyne-1,6-diyl ester from its constituent acid and diol is a primary synthetic route. However, specific literature detailing the synthesis of this exact molecule is scarce. Therefore, the discussion of synthetic methods is based on established principles of esterification.

The most common method for forming esters from a carboxylic acid and an alcohol is the Fischer esterification. This reaction involves heating the carboxylic acid (adipic acid) and the alcohol (3-hexyne-1,6-diol) in the presence of an acid catalyst, typically concentrated sulfuric acid or tosic acid. The reaction is reversible, and to drive it towards the formation of the ester, water, a byproduct, is typically removed as it is formed, often by azeotropic distillation.

The synthesis of polyesters from dicarboxylic acids and diols is a well-established process that can be adapted for the synthesis of this specific diester. chemistnotes.com The reaction would involve combining adipic acid and 3-hexyne-1,6-diol, and heating the mixture with a catalyst. Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or newer reagents like DCID (Dichloroimidazolidinedione), which facilitate the esterification under milder conditions. nih.gov

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Fischer Esterification | Adipic acid, 3-Hexyne-1,6-diol, Acid catalyst (e.g., H₂SO₄) | Heating, removal of water | Reversible, requires excess alcohol or removal of water to achieve high yield. |

| DCC Coupling | Adipic acid, 3-Hexyne-1,6-diol, DCC, DMAP (catalyst) | Room temperature | Milder conditions, forms a dicyclohexylurea byproduct. |

| DCID Coupling | Adipic acid, 3-Hexyne-1,6-diol, DCID, Triethylamine | Room temperature in CH₂Cl₂ | Mild conditions, good to excellent yields for various esters. nih.gov |

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. In the synthesis of this compound from adipic acid and 3-hexyne-1,6-diol, the diol is a symmetrical molecule with two identical primary hydroxyl groups. Therefore, for the synthesis of the target diester, where both hydroxyl groups react, regioselectivity is not a concern.

However, a significant challenge arises if the goal is to synthesize the monoester , Adipic acid mono(6-hydroxy-3-hexynyl) ester. In this case, one would need to selectively esterify only one of the two equivalent hydroxyl groups. Achieving high regioselectivity for mono-functionalization of a symmetrical difunctional starting material is a common synthetic challenge. A statistical mixture of the diester, the desired monoester, and unreacted diol is often obtained. To favor the formation of the monoester, a large excess of the diol (3-hexyne-1,6-diol) can be used to increase the statistical probability of a molecule of adipic acid reacting with only one molecule of the diol. Subsequent separation of the product mixture would then be necessary. Studies on the regioselective esterification of other diols, such as those on monosaccharide derivatives, highlight the complexity of controlling these reactions. nih.gov

Precursor Synthesis Pathways Relevant to the Diester

The synthesis of this compound is fundamentally dependent on the availability of its precursors: adipic acid and 3-hexyne-1,6-diol.

Adipic acid is a crucial industrial chemical, primarily used in the production of nylon. chemcess.com Traditional synthesis methods often involve the use of strong acids and produce significant greenhouse gas byproducts. researchgate.net Consequently, there is considerable research into more sustainable and "green" synthetic routes.

A classic laboratory method for preparing dicarboxylic acids like adipic acid is through a variation of the malonic ester synthesis. chemistnotes.comuomustansiriyah.edu.iqwikipedia.orgorganic-chemistry.org This method utilizes diethyl malonate as a starting material. The key steps are:

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. chemistnotes.com

Alkylation: The enolate is then reacted with a dihalide, such as 1,4-dibromobutane. In a variation for adipic acid, ethylene (B1197577) bromide can be used with an excess of the sodiomalonic ester. chemistnotes.comuomustansiriyah.edu.iq

Hydrolysis and Decarboxylation: The resulting tetraester is hydrolyzed to the corresponding tetracarboxylic acid, which upon heating, readily decarboxylates to yield adipic acid. chemistnotes.com

The malonic ester synthesis is a versatile method for creating substituted carboxylic acids. libretexts.org

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Formation of the enolate | Diethyl malonate, Sodium ethoxide |

| 2 | Alkylation with a dihalide | Ethylene bromide |

| 3 | Hydrolysis of the ester groups | Acid or base and water |

| 4 | Decarboxylation to the final diacid | Heat |

Electrochemical methods offer a green alternative for the synthesis of dicarboxylic acids. One such strategy is the Kolbe electrolysis , where the electrolysis of a carboxylate salt leads to a radical intermediate that can then dimerize. For adipic acid, this would involve the electrolysis of a salt of a C4 carboxylic acid derivative.

More recent advancements in electrochemical synthesis focus on the direct coupling of starting materials. For instance, the electroreduction of carbon dioxide in the presence of ethylene or its derivatives has been explored for the synthesis of dicarboxylic acids. nih.gov Additionally, electrochemical methods are being developed for the dehydration of dicarboxylic acids to their cyclic anhydrides, which are valuable synthetic intermediates. nih.gov These strategies often operate under mild conditions and avoid the use of harsh chemical oxidants or reductants, aligning with the principles of green chemistry. acs.org

The second precursor, 3-hexyne-1,6-diol, is a symmetrical alkynediol. While commercially available from several suppliers, chemicalbook.comachemblock.com its synthesis in the laboratory can be envisioned through the reaction of two equivalents of a propargyl alcohol-derived nucleophile with an appropriate electrophile, or by coupling smaller building blocks. A plausible route involves the reaction of the lithium salt of propargyl alcohol with an appropriate electrophile. Propargyl alcohol itself can be synthesized by the addition of formaldehyde (B43269) to acetylene (B1199291). wikipedia.org The reaction of the acetylide of propargyl alcohol with an epoxide, such as ethylene oxide, followed by a second coupling reaction, could potentially yield 3-hexyne-1,6-diol.

Adipic Acid Synthesis Innovations for Sustainable Production

Biocatalytic and Chemo-catalytic Routes to Adipic Acid from Biomass

The industrial production of adipic acid has traditionally relied on petroleum-based feedstocks, a process associated with significant greenhouse gas emissions. biosynth.comnih.gov Consequently, substantial research has been directed towards developing sustainable routes from renewable biomass. These methods can be broadly categorized into biocatalytic and chemo-catalytic pathways.

Biocatalytic Routes:

Biocatalytic methods employ engineered microorganisms to convert biomass-derived sugars, like glucose, into adipic acid. One prominent pathway involves the use of engineered Saccharomyces cerevisiae or E. coli. masterorganicchemistry.combiosynth.comnih.gov In a typical pathway, glucose is first converted to cis,cis-muconic acid, which is then hydrogenated to adipic acid. digitellinc.com The final hydrogenation step can be achieved either through traditional chemical catalysis or, more recently, using enzymes like enoate reductases. masterorganicchemistry.combiosynth.com

A notable example is the development of an engineered S. cerevisiae strain that can produce adipic acid from glucose in a three-stage fermentation process. biosynth.comlookchem.com Another promising biocatalytic approach is the reverse adipate (B1204190) degradation pathway (RADP) in E. coli, which has achieved high titers and yields. nih.govresearchgate.net

Chemo-catalytic Routes:

Chemo-catalytic strategies focus on the chemical transformation of biomass-derived platform molecules into adipic acid. Glucose is a common starting material, which can be catalytically converted to adipic acid via intermediates like glucaric acid. researchgate.netgoogle.com For instance, a two-step process has been developed where glucose is first oxidized to glucaric acid using a platinum-on-carbon nanotube (Pt/CNT) catalyst, followed by the deoxygenation of glucaric acid to adipic acid using a bifunctional palladium-rhenium oxide on activated carbon (Pd-ReOₓ/AC) catalyst, achieving a near-quantitative yield in the second step. researchgate.netgoogle.com

Other biomass-derived molecules, such as mucic acid and 2,5-furandicarboxylic acid (FDCA), also serve as precursors for adipic acid. researchgate.netbeilstein-journals.org The conversion of mucic acid to adipates has been demonstrated using a heterogeneous Ir-ReOₓ/C catalyst. beilstein-journals.org

Interactive Data Table: Catalytic Routes to Adipic Acid from Biomass

| Feedstock | Intermediate | Catalyst(s) | Overall Yield | Reference(s) |

| Glucose | Glucaric Acid | Pt/CNT and Pd-ReOₓ/AC | 81% | researchgate.net |

| Glucose | cis,cis-Muconic Acid | Engineered S. cerevisiae | 2.0-2.2 mg/L | masterorganicchemistry.com |

| Mucic Acid | Adipate Esters | Ir-ReOₓ/C | 63% | beilstein-journals.org |

| 1,3-Butadiene | Adipic Aldehyde Diacetal | Rhodium-based | ~70% | nih.gov |

3-Hexyne-1,6-diol Precursor Synthesis and Optimization

3-Hexyne-1,6-diol is a symmetrical alkyne diol that serves as the other key precursor for this compound. biosynth.com While specific, detailed industrial synthesis routes are not widely published, its synthesis can be inferred from established organometallic chemistry principles. A logical approach involves the coupling of smaller, readily available building blocks.

A plausible synthetic route is the coupling of two molecules of a protected 3-halopropan-1-ol, such as 1-(tert-butyldimethylsilyloxy)-3-iodopropane, with acetylene. Alternatively, a more direct method would be the reaction of two equivalents of ethylene oxide with acetylene dianion, generated by the deprotonation of acetylene with a strong base like n-butyllithium or sodium amide.

Another well-established method for creating symmetrical alkynes is the Glaser coupling of terminal alkynes. google.com In this context, the synthesis of 3-hexyne-1,6-diol could be envisioned starting from propargyl alcohol. The propargyl alcohol would first be protected, then coupled, and finally deprotected and the terminal alcohols revealed.

Optimization of Synthesis:

The optimization of alkyne diol synthesis typically involves a systematic study of several reaction parameters:

Catalyst: For coupling reactions, the choice of metal catalyst (e.g., copper or palladium complexes) and ligands is critical. google.com For reactions involving organometallic reagents, the choice of the metal (e.g., lithium, magnesium) can influence the reactivity and yield.

Solvent: The polarity and coordinating ability of the solvent can significantly affect the reaction rate and selectivity. Ethereal solvents like THF or diethyl ether are common for organometallic reactions.

Temperature: Reaction temperatures are optimized to ensure a reasonable reaction rate while minimizing side reactions and decomposition of thermally sensitive intermediates.

Stoichiometry: The molar ratio of the reactants and catalyst needs to be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.

For instance, in the gold-catalyzed cycloisomerization of alkyne diols, the choice of solvent was found to be crucial in suppressing the formation of undesired furan (B31954) byproducts. researchgate.net Similarly, in the hydrogenation of butynediol, catalyst poisoning with bismuth was used to improve selectivity towards the desired butenediol. publishing.org.in

Interactive Data Table: General Strategies for Alkyne Diol Synthesis Optimization

| Parameter | Strategy | Rationale | Potential Outcome |

| Catalyst System | Screening of metal precursors (e.g., CuI, PdCl₂) and ligands (e.g., phosphines, amines) | Ligands can modify the electronic and steric properties of the metal center, influencing catalytic activity and selectivity. | Increased yield, improved selectivity, lower catalyst loading. |

| Reaction Temperature | Variation from low temperatures (-78°C) to reflux | Balances reaction kinetics with the stability of reactants, intermediates, and products. | Minimized side reactions, improved product purity. |

| Solvent Choice | Testing a range of aprotic solvents (e.g., THF, toluene, DMF) | Solvent polarity and coordinating ability can affect the solubility of reagents and stabilize transition states. | Enhanced reaction rates, improved yields. |

| Reactant Concentration | Varying the concentration of the coupling partners | Can influence the rate of bimolecular reactions and suppress side reactions. | Optimized throughput and yield. |

Green Chemistry Principles in Diester Synthesis

The synthesis of this compound can be made more sustainable by adhering to the principles of green chemistry. acs.orgresearchgate.net This involves considering the entire lifecycle of the product, from the sourcing of raw materials to the final product's fate.

Key Green Chemistry Principles Applied to Diester Synthesis:

Use of Renewable Feedstocks: The use of adipic acid derived from biomass, as detailed in section 2.2.1.3, is a primary example of this principle. researchgate.net This reduces the reliance on depleting fossil fuel resources.

Catalysis: Employing catalysts, especially heterogeneous or biocatalysts, is preferred over stoichiometric reagents. researchgate.net Catalysts are used in smaller amounts and can be recycled, minimizing waste. Enzymatic catalysis, for instance, using lipases for esterification, offers mild reaction conditions and high selectivity. researchgate.net

Atom Economy: The esterification reaction itself has a good atom economy, with water being the only byproduct. masterorganicchemistry.com Designing processes that maximize the incorporation of all materials used into the final product is a core green chemistry principle.

Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous organic solvents should be avoided. acs.org Solvent-free reactions, such as melt polymerization, or the use of greener solvents like water or supercritical CO₂, are attractive alternatives. acs.org

Design for Degradation: The incorporation of an alkyne functional group in the diester backbone provides a site for potential post-polymerization modification via "click" chemistry. Furthermore, polyesters are often more susceptible to biodegradation than other classes of polymers, which is an important consideration for the end-of-life of materials derived from this diester. digitellinc.com

The application of these principles not only reduces the environmental impact of chemical manufacturing but can also lead to more efficient and economically viable processes. acs.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of "Adipic acid 3-hexyne-1,6-diyl ester." Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the chemical environment of the nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of protons in the molecule. The symmetry of the molecule simplifies the spectrum.

Methylene (B1212753) Protons adjacent to the Ester Oxygen (a): The protons of the two -CH₂- groups directly attached to the ester oxygen atoms are expected to appear as a triplet in the downfield region, typically around 4.1-4.3 ppm. This downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. The triplet splitting pattern would arise from coupling with the neighboring methylene protons (b).

Methylene Protons adjacent to the Alkyne (b): The protons of the two -CH₂- groups adjacent to the carbon-carbon triple bond are anticipated to resonate as a triplet at approximately 2.5-2.7 ppm. The proximity to the sp-hybridized carbons of the alkyne influences their chemical shift. The triplet multiplicity is a result of coupling with the adjacent methylene protons (a).

Methylene Protons of the Adipic Acid Backbone (c, d): The protons of the four methylene groups within the adipic acid moiety are expected to produce two multiplets in the more upfield region of the spectrum. The protons labeled 'c' would likely appear around 2.3-2.5 ppm, while the protons labeled 'd' would be found further upfield, around 1.6-1.8 ppm. The overlapping signals and complex coupling patterns between these protons result in multiplets.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| a | 4.1 - 4.3 | Triplet |

| b | 2.5 - 2.7 | Triplet |

| c | 2.3 - 2.5 | Multiplet |

| d | 1.6 - 1.8 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule.

Carbonyl Carbon (C=O): The carbonyl carbons of the ester groups are the most deshielded and are expected to appear in the range of 172-174 ppm.

Alkynyl Carbons (C≡C): The sp-hybridized carbons of the internal alkyne are predicted to have chemical shifts in the region of 80-85 ppm. Due to the symmetry of the molecule, these two carbons are chemically equivalent and would produce a single signal.

Methylene Carbon adjacent to Ester Oxygen (C-a): The carbon atoms of the methylene groups directly bonded to the ester oxygens are expected to resonate at approximately 60-65 ppm.

Methylene Carbon adjacent to Alkyne (C-b): The carbons of the methylene groups adjacent to the alkyne are predicted to appear around 20-25 ppm.

Methylene Carbons of the Adipic Acid Backbone (C-c, C-d): The carbons of the adipic acid chain are expected in the upfield region, with the carbon 'c' appearing at roughly 33-36 ppm and carbon 'd' at approximately 23-26 ppm.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 172 - 174 |

| C≡C | 80 - 85 |

| C-a | 60 - 65 |

| C-b | 20 - 25 |

| C-c | 33 - 36 |

| C-d | 23 - 26 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. researchgate.net

C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an ester. orgchemboulder.com

C-O Stretch: The stretching vibrations of the C-O single bonds of the ester linkages would likely appear as two distinct bands in the range of 1000-1300 cm⁻¹. orgchemboulder.com

C≡C Stretch: The carbon-carbon triple bond of the internal alkyne is expected to show a weak to medium absorption band in the region of 2100-2260 cm⁻¹. libretexts.org For a symmetrical internal alkyne, this peak can be very weak or even absent.

C-H Stretch: The stretching vibrations of the C-H bonds in the methylene groups would be observed in the range of 2850-3000 cm⁻¹.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1730 - 1750 | Strong |

| C-O (Ester) | 1000 - 1300 | Medium to Strong |

| C≡C (Alkyne) | 2100 - 2260 | Weak to Medium |

| C-H (Alkane) | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound (C₁₈H₂₆O₄). The calculated monoisotopic mass is 322.1831 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]+) or a protonated molecule peak ([M+H]+) that corresponds closely to this value, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the ester bonds and the fragmentation of the hydrocarbon chains. Key fragments could include ions corresponding to the loss of the adipic acid moiety or the 3-hexyne-1,6-diol portion of the molecule.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [C₁₈H₂₆O₄+H]⁺ | 323.1904 |

| [C₁₈H₂₆O₄+Na]⁺ | 345.1723 |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized "this compound" and for separating any potential isomers.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can be used to determine the purity of the compound. The retention time of the compound would be characteristic under specific chromatographic conditions. The mass spectrum obtained from the GC-MS analysis would further confirm the identity of the eluted peak.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. sielc.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this non-polar compound. sielc.com The purity would be determined by the area of the peak corresponding to the product in the chromatogram.

The use of these chromatographic methods would ensure that the characterized compound is of high purity and free from starting materials or by-products.

High-Performance Liquid Chromatography (HPLC)3.4.2. Gas Chromatography-Mass Spectrometry (GC-MS)3.5. Thermoanalytical Techniques for Reaction Progress Monitoring and Transformation Pathways

Without access to studies that have specifically analyzed "this compound" using these methods, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Scientific Data Unvailable for this compound

Following a comprehensive search of scientific databases and literature, no specific information has been found for the chemical compound "this compound." This indicates that the compound may be novel, has not yet been synthesized or characterized, or is not described in publicly accessible scientific literature under this name. Consequently, it is not possible to generate an article detailing its specific reactivity and mechanistic investigations as requested.

While the requested article cannot be produced, general principles of reactivity for the functional groups present in the proposed molecule—alkynes and esters—are well-established in organic chemistry.

Principles of Alkyne Moiety Reactivity

The internal alkyne group in the hypothetical "this compound" would be the primary site for a variety of chemical transformations.

Click Chemistry Applications

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful method for forming 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. organic-chemistry.org However, the classic CuAAC reaction is most effective with terminal alkynes. The internal alkyne of the specified ester would likely exhibit significantly lower reactivity in this context, or require modified conditions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which is not applicable here as the alkyne is not within a strained ring system. wikipedia.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers a versatile toolkit for functionalizing alkynes.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that typically involves a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. As "this compound" contains an internal alkyne, it would not be a suitable substrate for the standard Sonogashira coupling.

Glaser-Hay Coupling: The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form symmetric diynes. This reaction is not applicable to an internal alkyne.

Ligand System Optimization: In the context of transition-metal-catalyzed reactions, the choice of ligand is crucial for activating the substrate and controlling the reaction's outcome. For hypothetical reactions involving the internal alkyne of "this compound," ligand optimization would be essential to achieve any reactivity and selectivity.

Principles of Ester Linkage Reactivity

The two ester linkages in "this compound" would be susceptible to nucleophilic attack, primarily hydrolysis. This reaction, which can be catalyzed by either acid or base, would cleave the ester bonds to yield adipic acid and 3-hexyne-1,6-diol. The rate and mechanism of this hydrolysis would be influenced by steric and electronic factors around the ester groups. The reactivity of esters with nucleophiles is a fundamental concept in organic chemistry. kinampark.com

Without experimental data on "this compound," any discussion of its specific reactivity remains speculative. The established reactivity of its constituent functional groups provides a basis for predicting its chemical behavior, but the unique interplay of these groups within this specific molecular structure is undocumented. Therefore, the detailed research findings and data tables requested cannot be provided.

Reactivity and Mechanistic Investigations of Adipic Acid 3 Hexyne 1,6 Diyl Ester

Ester Linkage Reactivity Studies

Hydrolysis Kinetics and Mechanistic Pathways

Hydrolysis of an ester is a chemical reaction in which water is a reactant, cleaving the ester bond to yield a carboxylic acid and an alcohol. chemistnotes.com For Adipic acid 3-hexyne-1,6-diyl ester, complete hydrolysis would yield adipic acid and 3-hexyne-1,6-diol. The reaction proceeds in two steps, with the formation of a monoester intermediate. The kinetics and dominant mechanistic pathway for this process are highly dependent on the reaction conditions, particularly pH and temperature.

The rate of ester hydrolysis is significantly influenced by the concentration of hydronium or hydroxide (B78521) ions in the solution, acting as catalysts.

Acid-Catalyzed Hydrolysis : In an acidic medium, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a neutral water molecule. chemistnotes.com This mechanism is reversible, and the position of the equilibrium can be shifted by using a large excess of water. cdnsciencepub.com The presence of the electron-withdrawing alkyne group in the alcohol moiety could slightly accelerate this process by further increasing the partial positive charge on the carbonyl carbons.

The hydrolysis of this compound is expected to be slowest at neutral pH and to increase significantly under both acidic and, most notably, basic conditions.

Table 1: Expected pH-Dependence of Hydrolysis Rate for this compound

| pH Range | Catalyst | Relative Rate | Mechanism |

| < 7 | H₃O⁺ | Moderate | Acid-Catalyzed (AAC2) |

| 7 | None (Water) | Very Slow | Neutral Hydrolysis |

| > 7 | OH⁻ | High | Base-Catalyzed (BAC2) |

This table represents expected qualitative trends based on general principles of ester hydrolysis.

In accordance with general chemical kinetics, the rate of hydrolysis of this compound is expected to show a strong positive correlation with temperature. Increasing the temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions, thus surmounting the activation energy barrier more readily. researchgate.net Studies on the enzymatic esterification of adipic acid, the reverse of hydrolysis, have demonstrated that higher temperatures increase reaction rates by improving substrate solubility and reducing viscosity. researchgate.net Similarly, the alkaline hydrolysis of other esters shows a clear temperature dependence. scribd.com However, excessively high temperatures could potentially lead to side reactions or degradation of the alkyne-containing diol.

Table 2: Expected Effect of Temperature on the Hydrolysis Rate Constant (k)

| Temperature | Relative Rate Constant (k) |

| Low | Low |

| Medium | Medium |

| High | High |

This table illustrates the expected qualitative relationship between temperature and the rate of hydrolysis.

The fundamental reaction mechanism for ester hydrolysis is a nucleophilic acyl substitution . This process occurs via a two-step addition-elimination pathway. masterorganicchemistry.com

Nucleophilic Addition: The nucleophile (either a water molecule in acidic/neutral conditions or a hydroxide ion in basic conditions) attacks the electrophilic carbonyl carbon of the ester group. This breaks the C=O pi bond and forms a transient, high-energy tetrahedral intermediate where the former carbonyl carbon is sp³-hybridized. masterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the alkoxide group (⁻O-R') is expelled as the leaving group. In acidic or neutral conditions, the leaving group is a neutral alcohol molecule. In basic conditions, it is an alkoxide anion, which is a stronger base than the hydroxide nucleophile. masterorganicchemistry.com

The presence of the carbon-carbon triple bond in the 3-hexyne-1,6-diyl moiety is expected to influence the electrophilicity of the carbonyl carbon. Alkynes can act as weak electron-withdrawing groups, which would slightly increase the partial positive charge on the carbonyl carbon, making it a more favorable site for nucleophilic attack compared to a simple alkyl ester. chemrxiv.org

Transesterification Reactions

Transesterification is a process where the alcohol component of an ester is exchanged with another alcohol. wikipedia.org This reaction is typically catalyzed by a strong acid or base. wikipedia.orgyoutube.com For this compound, transesterification with a simple alcohol, such as methanol, would yield dimethyl adipate (B1204190) and 3-hexyne-1,6-diol.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, involving protonation of the carbonyl to activate it towards attack by the new alcohol molecule. youtube.com

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more potent alkoxide nucleophile, which then attacks the ester's carbonyl carbon. wikipedia.org

Transesterification is an equilibrium-controlled process. wikipedia.org To drive the reaction toward the desired products, a large excess of the reactant alcohol is typically used, or the alcohol being displaced is removed from the reaction mixture as it forms, for instance, by distillation. wikipedia.org The synthesis of various adipate diesters, such as diisooctyl adipate from dimethyl adipate and isooctanol, demonstrates the industrial viability of this reaction for this class of compounds. nih.gov

Table 3: Example of a Transesterification Reaction

| Reactant 1 | Reactant 2 (Excess) | Catalyst | Product 1 | Product 2 |

| This compound | Methanol | H⁺ or CH₃O⁻ | Dimethyl adipate | 3-Hexyne-1,6-diol |

Influence of Diester Structure on Reaction Selectivity and Efficiency

The bifunctional nature of this compound, possessing two ester groups, introduces considerations of selectivity and efficiency, particularly in reactions like partial hydrolysis or polymerization.

The two ester groups are separated by a flexible four-carbon chain (the butyl group of the adipate). This separation means that the two reactive centers will, for the most part, behave independently. The hydrolysis of one ester group is not expected to significantly alter the electronic properties of the other.

However, the hydrolysis of a diester proceeds in a stepwise manner. For example, the saponification of diethyl adipate first produces the monoester, sodium monoethyl adipate, which is then hydrolyzed to the disodium (B8443419) adipate. umich.edu The rate constants for the hydrolysis of the first and second ester groups can differ.

A key structural feature influencing reactivity is the potential for intramolecular catalysis or neighboring group participation (NGP). wikipedia.org Once one of the ester groups in this compound is hydrolyzed, the resulting terminal carboxylic acid group could potentially act as an intramolecular catalyst for the hydrolysis of the second ester group. rsc.orgrsc.org This can occur if the flexible chain allows the newly formed carboxylic acid to be positioned near the remaining ester linkage, facilitating proton transfer and enhancing the reaction rate.

From an efficiency standpoint in applications like polyester (B1180765) synthesis, the symmetrical nature of the 3-hexyne-1,6-diol component means that both ester groups are sterically and electronically equivalent, ensuring uniform reactivity at both ends of the monomer. The flexibility of the adipate backbone allows the molecule to adopt conformations that make both ester groups accessible for reaction, which is crucial for achieving high degrees of polymerization.

Polymerization Chemistry and Advanced Materials Design Utilizing Adipic Acid 3 Hexyne 1,6 Diyl Ester

Diester as a Monomer in Polycondensation Reactions

Adipic acid 3-hexyne-1,6-diyl ester, formed from the esterification of adipic acid and 3-hexyne-1,6-diol, can serve as a key monomer in polycondensation reactions. nih.govresearchgate.net The ester groups at both ends of the molecule allow it to react with diols, diamines, or aminoalcohols to build polymer chains, while the internal alkyne group remains intact for subsequent modifications. numberanalytics.com The polymerization is typically carried out at elevated temperatures, often under vacuum to facilitate the removal of the condensation byproduct, such as water or a small alcohol, thereby driving the reaction toward the formation of high molecular weight polymers. nih.gov

The synthesis of novel polyesters can be achieved through the polycondensation of this compound with various diols. This process, known as transesterification, would typically involve a catalyst and the removal of 3-hexyne-1,6-diol to drive the polymerization forward. A more direct route involves the polycondensation of adipic acid with 3-hexyne-1,6-diol. nih.govbiosynth.com This approach allows for the direct incorporation of the alkyne functionality into the polyester (B1180765) backbone. The reaction can be catalyzed by inorganic acids, such as phosphoric acid, or organometallic compounds. nih.gov

Similarly, novel polyesteramides can be synthesized by reacting the diester with monomers containing both amine and hydroxyl groups (aminoalcohols) or by copolymerizing it with a mixture of diamines and diols. mdpi.com The synthesis of polyesteramides often involves the polycondensation between a dicarboxylic acid and an amino alcohol, which is considered an accessible pathway for large-scale production. mdpi.com The resulting polymers possess a combination of ester and amide linkages in their repeating units, which can impart unique thermal and mechanical properties. The presence of the alkyne group further expands the functional design space of these materials.

Table 1: Examples of Monomers for Synthesis of Alkyne-Functionalized Polyesters and Polyesteramides

| Monomer 1 | Monomer 2 | Resulting Polymer Type | Key Feature |

| Adipic acid | 3-Hexyne-1,6-diol nih.govbiosynth.com | Alkyne-functionalized Polyester | Internal alkyne group for post-modification. |

| This compound | 1,6-Hexanediol atamankimya.com | Alkyne-functionalized Polyester | Incorporation of alkyne units via transesterification. |

| Adipic acid | 3-Hexyne-1,6-diol and a diamine | Alkyne-functionalized Polyesteramide | Combination of ester, amide, and alkyne functionalities. |

| This compound | An aminoalcohol | Alkyne-functionalized Polyesteramide | Direct formation of ester and amide links with retained alkyne. |

The internal alkyne groups within the polyester or polyesteramide chains derived from this compound are pivotal for creating cross-linked polymer networks. youtube.com These cross-links transform thermoplastic materials into thermosets, enhancing their mechanical strength, thermal stability, and chemical resistance. youtube.com A highly efficient method for cross-linking these polymers is through thiol-yne "click" chemistry. nih.govnih.govacs.org In this reaction, a multifunctional thiol compound reacts with the alkyne groups, often initiated by UV light or a radical initiator, to form a stable three-dimensional network. nih.govacs.orgresearchgate.net One alkyne group can react with two thiol groups, leading to a highly cross-linked structure. acs.orgresearchgate.net This method is advantageous due to its high efficiency, tolerance to various functional groups, and insensitivity to oxygen. researchgate.net

Another powerful cross-linking strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where a multifunctional azide (B81097) can react with the alkyne-containing polymer chains to form triazole linkages. researchgate.net This reaction is also known for its high efficiency and selectivity. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a catalyst-free alternative for cross-linking, which can be beneficial for biomedical applications. mcmaster.ca

Table 2: Cross-linking Strategies for Alkyne-Functionalized Polymers

| Cross-linking Chemistry | Reactants | Conditions | Resulting Linkage |

| Thiol-yne Reaction nih.govacs.org | Polymer with alkyne groups, Dithiol or multithiol compound | UV irradiation or radical initiator | Thioether |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) researchgate.net | Polymer with alkyne groups, Diazide or multi-azide compound | Copper(I) catalyst | 1,2,3-Triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mcmaster.ca | Polymer with strained alkyne (e.g., cyclooctyne), Diazide compound | Catalyst-free, room temperature | 1,2,3-Triazole |

Functional Polymer Development through Post-Polymerization Modification

Post-polymerization modification (PPM) is a powerful strategy to create a diverse library of functional polymers from a single parent polymer. mdpi.com Polymers synthesized using this compound are ideal candidates for PPM due to the presence of the versatile alkyne handle. The "click" chemistry reactions, such as CuAAC and thiol-yne reactions, are exceptionally well-suited for PPM because they are high-yielding, proceed under mild conditions, and are highly specific. numberanalytics.comresearchgate.netrsc.orgresearchgate.net

This allows for the covalent attachment of a wide array of functional molecules, including but not limited to:

Biomolecules: Peptides, sugars, and DNA can be attached to create biocompatible or bioactive materials for tissue engineering and drug delivery applications.

Fluorophores: Fluorescent dyes can be conjugated to the polymer backbone for imaging and sensing applications. researchgate.net

Hydrophilic/Hydrophobic Moieties: By attaching molecules like polyethylene (B3416737) glycol (PEG) or long alkyl chains, the solubility and self-assembly behavior of the polymer can be precisely controlled. mcmaster.ca

Therapeutic Agents: Drugs can be covalently linked to the polymer, creating polymer-drug conjugates for targeted therapies.

The ability to perform these modifications after polymerization avoids potential issues of functional group incompatibility during the initial polymerization process. mdpi.com

Tailoring Polymer Architecture and Properties via Diester Integration

The incorporation of this compound into a polymer backbone has a significant impact on its architecture and properties. The rigid, linear structure of the internal alkyne group restricts segmental motion, which can lead to an increase in the glass transition temperature (Tg) and modulus compared to analogous polyesters with flexible aliphatic linkers (e.g., from 1,6-hexanediol). atamankimya.comresearchgate.net

The precise control over the density of alkyne groups in the polymer chain, by copolyesterification with other diols or diacids, allows for the fine-tuning of the material's properties. A higher concentration of alkyne units can lead to a more densely cross-linked network, resulting in a harder, more rigid material. researchgate.net Conversely, a lower concentration can produce softer, more elastomeric materials. nih.govacs.org The introduction of bulky side chains through post-polymerization modification can also disrupt chain packing and alter the polymer's crystallinity and mechanical properties.

Table 3: Predicted Influence of 3-Hexyne-1,6-diyl Unit on Polyester Properties

| Property | Polyester with Adipic acid and 1,6-Hexanediol | Polyester with Adipic acid and 3-Hexyne-1,6-diol | Rationale |

| Glass Transition Temperature (Tg) | Lower | Higher | The rigid alkyne unit restricts chain mobility. researchgate.net |

| Mechanical Modulus | Lower | Higher | Increased stiffness due to the rigid alkyne segment. researchgate.net |

| Functionality | None (without modification) | High (reactive alkyne) | The alkyne group enables cross-linking and PPM. numberanalytics.com |

| Cross-linking Potential | Low (requires reactive end-groups or additives) | High (via "click" chemistry) | The internal alkyne is a readily accessible cross-linking site. nih.govresearchgate.net |

Bio-based Polymer Development Potential

There is a growing demand for sustainable polymers derived from renewable resources. The development of bio-based polymers from this compound is a promising avenue. Adipic acid, a key industrial chemical, can be produced from bio-based feedstocks. atamankimya.comnih.gov For instance, processes have been developed to synthesize adipic acid from sugars derived from inedible biomass through microbial fermentation and subsequent chemical conversion. atamankimya.comnih.gov Another approach involves the dehydroxylation of bio-based aldaric acids.

The diol component, 3-hexyne-1,6-diol, can also potentially be synthesized from bio-derived precursors. For example, some alkynes can be produced from ethanol (B145695) and calcium carbide. acs.org While the direct bio-synthesis of 3-hexyne-1,6-diol is not yet established, the building blocks for its chemical synthesis could potentially be sourced from biorefineries. The synthesis of other diols, like 1,6-hexanediol, from bio-based adipic acid has been demonstrated. google.com The combination of bio-derived adipic acid with a sustainably sourced 3-hexyne-1,6-diol would enable the production of fully bio-based alkyne-functionalized polyesters, contributing to a more sustainable polymer industry.

Theoretical and Computational Studies on Adipic Acid 3 Hexyne 1,6 Diyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on quantum mechanics, are used to model the geometric and electronic properties of molecules, providing data on reactants, products, and potential intermediates. cuny.edu Such analyses are crucial for predicting how and why a molecule reacts in a certain way.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. nih.gov By calculating the electron density distribution of Adipic acid 3-hexyne-1,6-diyl ester, one can identify the electron-rich and electron-poor regions of the molecule, which are key to its reactivity.

The primary sites of interest in this molecule are the carbon-carbon triple bond of the hexyne unit and the carbonyl groups of the adipate (B1204190) esters.

Alkyne Group (-C≡C-): The triple bond is a region of high electron density due to the presence of two π-bonds. This makes it susceptible to attack by electrophiles and enables it to participate in various cycloaddition and coupling reactions. researchgate.net

Ester Group (-COO-): The carbonyl carbon atom is electron-deficient due to the high electronegativity of the two adjacent oxygen atoms. This makes it an electrophilic site, susceptible to nucleophilic attack, which could lead to the hydrolysis of the ester linkage. The carbonyl oxygen, in turn, is an electron-rich, nucleophilic site.

DFT calculations can generate electrostatic potential (ESP) maps, which visually represent this charge distribution. For this compound, these maps would show negative potential (red/yellow) localized around the alkyne bond and the carbonyl oxygens, with positive potential (blue) around the carbonyl carbons and the protons of the aliphatic chains.

A table of calculated atomic charges, such as those derived from a Natural Bond Orbital (NBO) analysis, would quantify this distribution.

Table 1: Hypothetical NBO Charges for Key Atoms in this compound from DFT Calculations

| Atom/Group | Atom Type | Predicted NBO Charge (a.u.) | Implied Reactivity |

| Alkyne Carbon | C (sp) | -0.15 | Nucleophilic |

| Carbonyl Carbon | C (sp²) | +0.70 | Electrophilic |

| Carbonyl Oxygen | O (sp²) | -0.55 | Nucleophilic / H-bond acceptor |

| Ester Oxygen | O (sp³) | -0.45 | Nucleophilic / H-bond acceptor |

Note: These values are illustrative, based on typical results for similar functional groups.

The central alkyne functionality makes this compound a candidate for various coupling reactions, which are fundamental in organic synthesis and materials science. numberanalytics.com Computational chemistry can predict the feasibility of these reactions by calculating the energy barriers of their transition states. nih.gov A lower energy barrier corresponds to a faster reaction rate.

Common alkyne coupling reactions include Glaser coupling and Sonogashira coupling. acs.orgnih.gov Theoretical calculations can model these pathways, showing, for example, that a non-dehydrogenative head-to-head alkyne coupling can be an initial exothermic step. nih.gov The presence of other functional groups can significantly influence the preferred reaction pathway. acs.orgnih.gov For instance, in the absence of halogens, some systems show a pronounced favoritism for non-dehydrogenative coupling over Glaser coupling. acs.org

Computational studies can evaluate various potential reaction pathways, such as dimerization or polymerization through the alkyne moiety, and determine the activation energy for each.

Table 2: Predicted Activation Energies for Potential Coupling Reactions

| Reaction Type | Catalyst/Conditions | Predicted Activation Energy (kcal/mol) | Reaction Feasibility |

| Glaser Coupling | Copper (Cu) catalyst, O₂ | 20 - 25 | Moderate barrier, feasible with heating |

| [2+2+2] Cycloaddition | Nickel (Ni) or Cobalt (Co) catalyst | 15 - 20 | Lower barrier, highly favorable |

| Non-dehydrogenative Dimerization | Surface-mediated (e.g., Ag) | 22 - 28 | Higher barrier, may require specific conditions |

Note: These values are representative examples for internal alkynes and serve to illustrate the predictive power of such calculations.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time. nih.gov For a molecule with flexible adipate chains like this compound, MD simulations provide crucial insights into its three-dimensional shape, flexibility, and intermolecular interactions. aps.orgnih.gov

Using a suitable force field (a set of parameters describing the potential energy of the atoms), MD simulations can model the molecule's behavior in different environments (e.g., in a vacuum, a solvent, or a bulk material). nih.gov The simulations reveal the range of conformations the molecule can adopt, from extended, linear shapes to more compact, folded structures. The analysis would focus on the dihedral angles within the adipate chains and the orientation of the ester groups relative to the rigid hexyne core.

Table 3: Conformational Data from a Hypothetical MD Simulation

| Parameter | Description | Simulated Value Range | Implication |

| End-to-End Distance | Distance between the two ends of the molecule | 8 Å - 20 Å | Wide range indicates high flexibility |

| Radius of Gyration | A measure of the molecule's compactness | 5 Å - 9 Å | Fluctuations show dynamic folding/unfolding |

| Adipate Dihedral Angle (C-C-C-C) | Rotation within the aliphatic backbone | -180° to +180° (trans and gauche states) | High rotational freedom in the side chains |

Reaction Pathway Modeling and Transition State Analysis

Going beyond simply predicting reaction barriers, computational chemistry allows for the detailed modeling of entire reaction pathways. nih.gov This involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

For this compound, a key reaction to model would be its [2+2+2] cycloaddition with other alkynes, a powerful method for synthesizing substituted benzene (B151609) rings. Computational analysis can map out the step-by-step mechanism, for example, showing how the metal catalyst coordinates to the alkyne units and facilitates the C-C bond formation.

Transition state analysis provides the geometry of the highest-energy point along the reaction coordinate. By examining the vibrational frequencies of this structure, chemists can confirm it is a true transition state (identified by having exactly one imaginary frequency) and understand the atomic motions involved in crossing the energy barrier. This level of detail is critical for optimizing reaction conditions and designing catalysts to favor a desired outcome over side reactions. numberanalytics.com

Supramolecular Chemistry and Self Assembly Research Involving Diesters

Non-Covalent Interactions and Molecular Recognition in Diester Systems

The assembly of diester molecules into larger supramolecular structures is governed by a combination of weak, non-covalent forces. The precise geometry and chemical nature of the diester dictate which interactions dominate.

Hydrogen Bonding: The carbonyl oxygen atoms of the ester groups are effective hydrogen bond acceptors. In the presence of suitable hydrogen bond donors (like water, alcohols, or other functional groups within the system), these interactions can direct the assembly of molecules into predictable patterns. For instance, in systems containing carboxylic acids, hydrogen bonding between the acid and the ester can lead to the formation of defined aggregates. researchgate.net

π-Stacking Interactions: While the ester group itself is not aromatic, the central alkyne bond in a molecule like Adipic acid 3-hexyne-1,6-diyl ester introduces a region of π-electron density. This can lead to interactions with other π-systems, such as aromatic rings. In specifically designed systems, such as those involving naphthalene (B1677914) diimides (NDI), π-stacking is a primary driving force for self-assembly. researchgate.netresearchgate.net

Hydrophobic Interactions: The hydrocarbon portions of diester molecules, such as the butyl chains of the adipate (B1204190) moiety, are nonpolar. In polar solvents like water, these hydrophobic segments tend to cluster together to minimize their contact with the solvent, a process that drives the self-assembly of amphiphilic molecules into larger structures like micelles or vesicles. nih.gov

Designed Supramolecular Architectures Incorporating Diester Moieties

The ability to control non-covalent interactions allows chemists to design and construct complex supramolecular architectures where diesters serve as key components. The structure of the diester—its length, flexibility, and the presence of other functional groups—is critical to the final architecture.

Macrocycles and Cages: Diesters can be used as building blocks for macrocycles (large cyclic molecules). For example, the reaction of a dicarboxylic acid (like adipic acid) with a diol under specific conditions can lead to the formation of cyclic polyester (B1180765) macrocycles. These macrocycles can then act as receptors for smaller molecules.

researchgate.net and fiveable.mePseudorotaxanes: These are architectures where one or more cyclic molecules are threaded onto a linear molecular "axle." Diesters with long chains can act as the axle, while macrocycles can bind to specific sites along the chain, often recognizing the ester groups or other functionalities. Such assemblies have been observed in systems involving poly(ester-imide)s. researchgate.net

Supramolecular Polymers: Diester units can be designed to self-assemble into long, chain-like structures that mimic conventional polymers. This assembly is driven by directional, non-covalent interactions like hydrogen bonding or π-stacking. The resulting supramolecular polymers can exhibit interesting properties, such as responsiveness to environmental stimuli (e.g., temperature or solvent changes) that can disrupt the weak interactions holding them together. rug.nl

In a molecule like this compound, the rigid alkyne unit would act as a linear and non-flexible linker between the two adipate chains. wikipedia.org This rigidity would strongly influence the geometry of any resulting supramolecular structure, potentially favoring the formation of linear, rod-like assemblies or acting as a stiff component in a larger, more complex architecture.

Self-Assembly Dynamics and Characterization

Self-assembly is the spontaneous process by which molecules form ordered structures without external guidance. nih.gov In diester systems, this process is typically initiated by a change in conditions, such as a decrease in temperature or a change in solvent, which makes the assembled state more thermodynamically favorable. researchgate.net

The dynamics of assembly can vary. Some systems reach their stable, thermodynamically preferred state quickly. Others can become trapped in long-lived, kinetically stable states that are not the most stable arrangement but are unable to rearrange easily. rug.nl Understanding and controlling these dynamics is a key area of research, as different assemblies can have different properties. For example, enzyme-instructed self-assembly uses a biological catalyst to trigger the transformation of a precursor molecule into a self-assembling one, allowing for spatial and temporal control over the formation of supramolecular structures. nih.gov

Characterizing these non-covalently bonded structures requires a suite of analytical techniques:

Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is used to probe the local environment of atoms. Changes in chemical shifts upon assembly can provide detailed information about which parts of the molecules are interacting (e.g., through hydrogen bonding or π-stacking). researchgate.net

Infrared (IR) spectroscopy is sensitive to changes in vibrational frequencies and is particularly useful for detecting the formation of hydrogen bonds, which alters the stretching frequency of the groups involved (e.g., the C=O of the ester). researchgate.net

Microscopy:

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) allow for the direct visualization of the size and shape (morphology) of the assembled nanostructures on a surface, revealing whether they form fibers, sheets, spheres, or other shapes. researchgate.net

Diffraction Methods:

X-ray Diffraction (XRD) , especially on single crystals or ordered films, can provide precise atomic-level information about the packing of molecules and the specific distances and angles of the non-covalent interactions holding them together. researchgate.net

Through these methods, researchers can build a comprehensive picture of how individual diester molecules organize into complex and functional supramolecular systems.

Environmental and Sustainable Chemistry Perspectives

Biorenewable Feedstock Integration for Diester Production

There is a significant research focus on producing dicarboxylic acids, like adipic acid, and their corresponding esters from renewable feedstocks to create more sustainable chemical manufacturing processes. lbl.govbiobasedpress.eunih.gov One approach involves the use of genetically modified microbes, such as E. coli, to convert glucose or other biomass-derived sugars into dicarboxylic acids of varying chain lengths. lbl.govnih.gov This biotechnological route avoids the use of petroleum-based precursors and harsh chemical oxidation methods that are common in traditional adipic acid production. nih.govresearchgate.net The resulting bio-based dicarboxylic acids can then be esterified to produce a range of diesters for various applications, including polymers, cosmetics, and lubricants. lbl.govnih.gov Research is also exploring the use of fatty acids from plant oils as feedstocks for producing dicarboxylic acids through fermentation. biobasedpress.eu

Waste Valorization Strategies in Adipic Acid and Diol Synthesis

Waste valorization in the context of adipic acid synthesis aims to convert waste streams and byproducts into valuable chemicals, improving both the economic and environmental profile of the manufacturing process. In traditional adipic acid production, the filtrate mother liquor, which contains residual adipic acid, glutaric acid, and succinic acid, has often been treated as a waste stream. google.com Modern strategies focus on recovering these dicarboxylic acids, for example, by converting them into their dimethyl esters, which can be separated and utilized. google.com Another innovative approach involves the microbial upcycling of waste plastics. For example, research has demonstrated the conversion of 6-hydroxyhexanoic acid, the monomer of the biodegradable plastic polycaprolactone (PCL), into adipic acid using metabolically engineered E. coli. researchgate.net This strategy represents a circular economy approach, turning plastic waste into a valuable chemical intermediate. researchgate.net

Future Research Directions and Emerging Applications

Q & A

Basic Questions

Q. What established synthetic routes are available for adipic acid 3-hexyne-1,6-diyl ester, and how are they optimized?

- Methodology :

- Malonic ester synthesis : React sodiomalonic ester with ethylene bromide in alcohol under controlled stoichiometry to form tetraester intermediates. Hydrolyze and decarboxylate to yield adipic acid derivatives. Adjust reaction temperature (e.g., 60–80°C) and molar excess (3:1 ester-to-bromide ratio) to minimize side products .

- Electrolytic coupling : Use acrylate precursors in electrochemical cells with platinum electrodes. Optimize current density (10–20 mA/cm²) and pH (neutral to slightly acidic) to enhance coupling efficiency .

- Key considerations : Monitor reaction progress via TLC or HPLC to confirm intermediate formation .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Techniques :

- NMR spectroscopy : Use H and C NMR to identify ester carbonyl signals (~170 ppm) and alkyne protons (δ 1.8–2.2 ppm). Compare with reference spectra for regiochemical assignment .

- FT-IR : Confirm ester C=O stretching (~1740 cm) and alkyne C≡C absorption (~2100–2260 cm) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns to distinguish isomeric byproducts .

Q. How can hydrolysis kinetics of this ester be systematically studied under varying pH and temperature?

- Protocol :

- Prepare buffer solutions (pH 3–10) and incubate the ester at 25–80°C. Monitor hydrolysis via UV-Vis (loss of ester absorbance at 210–230 nm) or HPLC.

- Calculate rate constants () using pseudo-first-order kinetics. Correlate pH-dependent trends with nucleophilic attack mechanisms (e.g., base-catalyzed vs. acid-catalyzed pathways) .

Advanced Research Questions

Q. How does the 3-hexyne-1,6-diyl moiety influence the ester’s reactivity in transition-metal-catalyzed cross-coupling reactions?

- Experimental design :

- Test Sonogashira or Glaser-Hay coupling using Pd/Cu catalysts. Compare reactivity with non-alkynyl adipate esters.

- Analyze regioselectivity via H NMR and GC-MS. Optimize ligand systems (e.g., PPh vs. Xantphos) to enhance alkyne activation .

Q. What challenges arise in achieving regioselective esterification of adipic acid with 3-hexyne-1,6-diol?

- Key factors :

- Steric hindrance from the alkyne group may favor esterification at terminal carboxyl groups. Use bulky catalysts (e.g., DMAP) or low temperatures (0–10°C) to improve selectivity.

- Monitor reaction intermediates via C NMR to track carboxylate activation .

Q. How does the ester’s stability in polymer matrices correlate with its alkyne functionality?

- Methodology :

- Incorporate the ester into PVC or polyurethane matrices via melt blending. Accelerate aging tests (70°C, 75% RH) and measure plasticizer migration via gravimetry.

- Use FT-IR to detect ester degradation (loss of C≡C peaks) and GPC to monitor polymer chain scission .

Data Presentation Guidelines

- Tables : Summarize kinetic data (e.g., , half-life) across pH/temperature conditions. Include error margins (±SD) from triplicate experiments .

- Figures : Use Arrhenius plots to illustrate temperature dependence of hydrolysis rates. Highlight mechanistic shifts (e.g., Eley-Rideal vs. Langmuir-Hinshelwood models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.